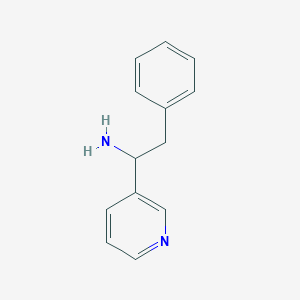
2-Phenyl-1-pyridin-3-YL-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-pyridin-3-YL-ethylamine is a compound that belongs to the class of heterocyclic amines It features a phenyl group attached to a pyridine ring through an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-pyridin-3-YL-ethylamine typically involves the reaction of 2-phenylacetonitrile with 3-pyridylmagnesium bromide, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions: 2-Phenyl-1-pyridin-3-YL-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Nucleophiles like alkyl halides, aryl halides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine derivatives.
科学的研究の応用
2-Phenyl-1-pyridin-3-YL-ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-Phenyl-1-pyridin-3-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- 2-Phenyl-1-pyridin-2-YL-ethylamine
- 2-Phenyl-1-pyridin-4-YL-ethylamine
- 2-Phenyl-1-pyridin-5-YL-ethylamine
Comparison: While these compounds share a similar core structure, the position of the pyridine ring attachment can significantly influence their chemical properties and biological activities. For example, 2-Phenyl-1-pyridin-3-YL-ethylamine may exhibit different binding affinities and selectivities compared to its isomers, making it unique in its applications .
生物活性
2-Phenyl-1-pyridin-3-YL-ethylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a phenyl group attached to a pyridine ring, which is further connected to an ethylamine moiety. The synthesis typically involves the reaction of 2-phenylacetonitrile with 3-pyridylmagnesium bromide, followed by reduction using catalysts like palladium on carbon (Pd/C) in solvents such as tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as both an inhibitor and activator , modulating biochemical pathways critical for cellular function .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction .
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against a panel of bacterial strains. Results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Comparative Analysis
The biological activity of this compound can be compared with its structural analogs, such as 2-Phenyl-1-pyridin-4-YL-ethylamine. While both compounds share similar core structures, their position on the pyridine ring influences their binding affinities and selectivities towards biological targets .
特性
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAJERQRTFFKNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














